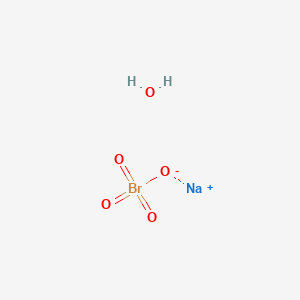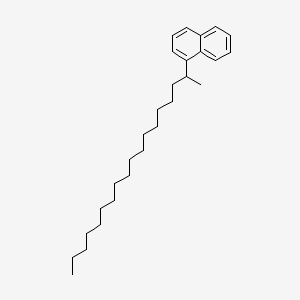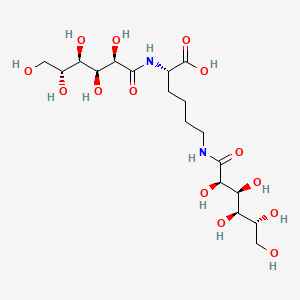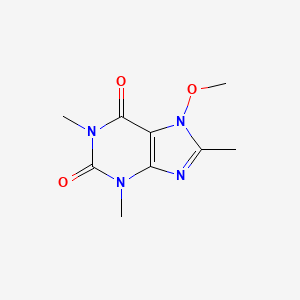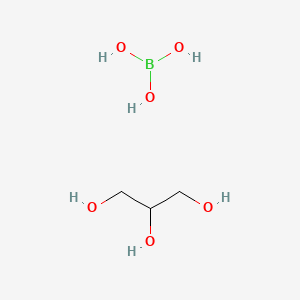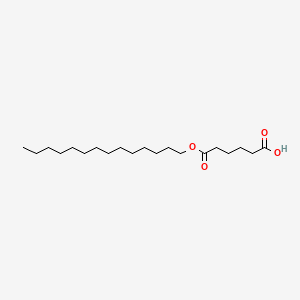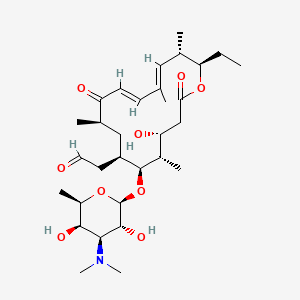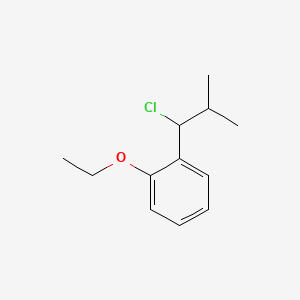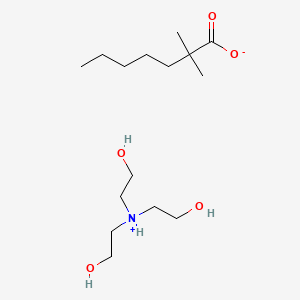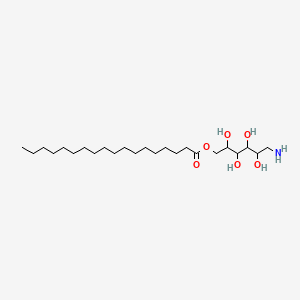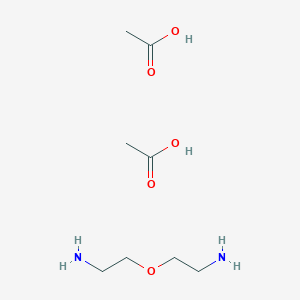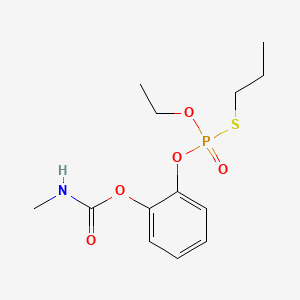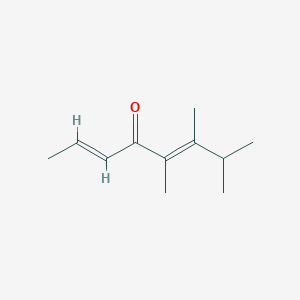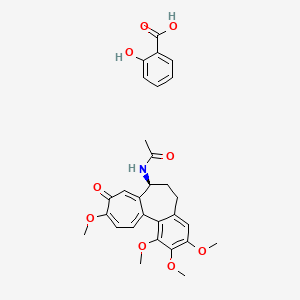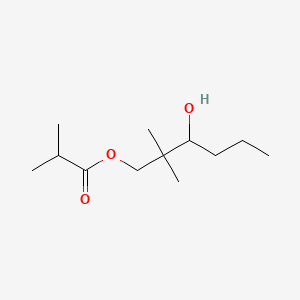
3-Hydroxy-2,2-dimethylhexyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,2-dimethylhexyl isobutyrate is an organic compound with the molecular formula C12H24O3 and a molecular weight of 216.32 g/mol . It is known for its unique chemical structure, which includes a hydroxyl group and an isobutyrate ester. This compound is used in various scientific and industrial applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,2-dimethylhexyl isobutyrate typically involves the esterification of 3-hydroxy-2,2-dimethylhexanol with isobutyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2,2-dimethylhexyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acid chlorides or anhydrides can be used for esterification reactions.
Major Products Formed:
Oxidation: Formation of 3-oxo-2,2-dimethylhexyl isobutyrate.
Reduction: Formation of 3-hydroxy-2,2-dimethylhexanol.
Substitution: Formation of various esters depending on the substituent used.
Scientific Research Applications
3-Hydroxy-2,2-dimethylhexyl isobutyrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-dimethylhexyl isobutyrate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological systems .
Comparison with Similar Compounds
3-Hydroxy-2,2-dimethylhexanol: Similar structure but lacks the ester group.
Isobutyrate esters: Various esters with different alcohol components.
Uniqueness: 3-Hydroxy-2,2-dimethylhexyl isobutyrate is unique due to its combination of a hydroxyl group and an isobutyrate ester, which imparts distinct chemical and physical properties. This makes it valuable in specific applications where both functionalities are required .
Properties
CAS No. |
85508-22-1 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(3-hydroxy-2,2-dimethylhexyl) 2-methylpropanoate |
InChI |
InChI=1S/C12H24O3/c1-6-7-10(13)12(4,5)8-15-11(14)9(2)3/h9-10,13H,6-8H2,1-5H3 |
InChI Key |
SXOJZWDUTDGRBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)(C)COC(=O)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


